molecular formula C8H14O2 B6253572 3-ethenylhexanoic acid CAS No. 245079-05-4

3-ethenylhexanoic acid

Cat. No.: B6253572
CAS No.: 245079-05-4
M. Wt: 142.2
Attention: For research use only. Not for human or veterinary use.
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Description

3-Ethenylhexanoic acid is an unsaturated fatty acid belonging to the omega-7 fatty acid family It is characterized by the presence of a vinyl group attached to the third carbon of the hexanoic acid chain

Preparation Methods

Synthetic Routes and Reaction Conditions: 3-Ethenylhexanoic acid can be synthesized through several methods. One common approach involves the hydroformylation of propylene to produce butyraldehyde, followed by aldol condensation to form 2-ethylhexenal. Hydrogenation of 2-ethylhexenal yields 2-ethylhexanal, which is then oxidized to produce this compound .

Industrial Production Methods: Industrial production of this compound typically involves large-scale hydroformylation and hydrogenation processes. These methods are optimized for high yield and purity, ensuring the compound meets industrial standards for various applications .

Chemical Reactions Analysis

Types of Reactions: 3-Ethenylhexanoic acid undergoes several types of chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

3-Ethenylhexanoic acid has a wide range of applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and polymer chemistry.

    Biology: Studied for its potential role in metabolic pathways and as a precursor for bioactive compounds.

    Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory and antimicrobial properties.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism by which 3-ethenylhexanoic acid exerts its effects involves its interaction with various molecular targets and pathways. The vinyl group allows for unique reactivity, enabling the compound to participate in diverse chemical reactions. In biological systems, it may interact with enzymes and receptors, influencing metabolic processes and cellular functions .

Comparison with Similar Compounds

Uniqueness: This makes it a valuable compound for specialized chemical synthesis and industrial applications .

Properties

CAS No.

245079-05-4

Molecular Formula

C8H14O2

Molecular Weight

142.2

Purity

95

Origin of Product

United States

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